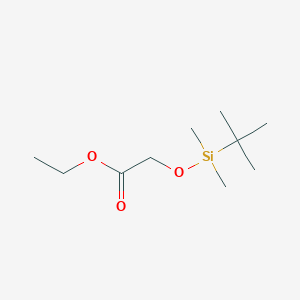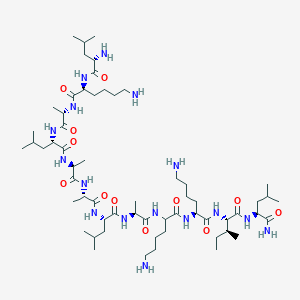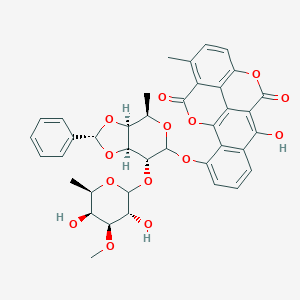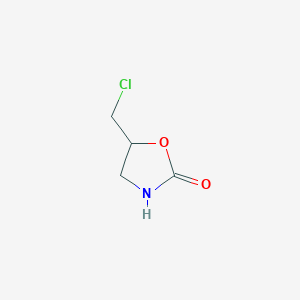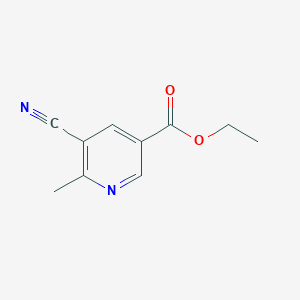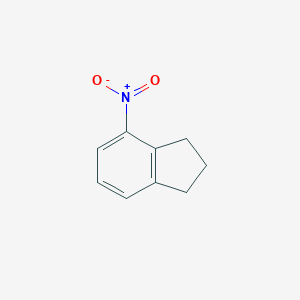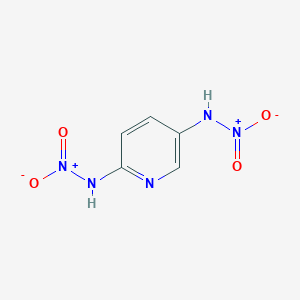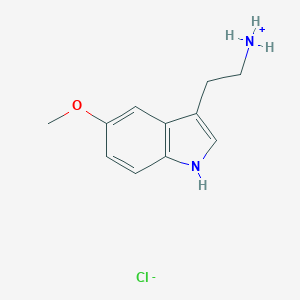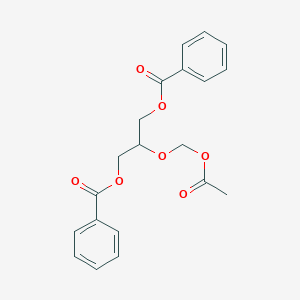![molecular formula C14H16ClNO3 B022468 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 101937-67-1](/img/structure/B22468.png)
2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves various chemical reactions, highlighting the versatility of cyclohexane carboxylic acids as precursors. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives show the feasibility of introducing aryl substituents, including 4-chlorophenyl, into the cyclohexane carboxamide structure through reactions characterized by elemental analyses, IR, and 1H-NMR spectroscopy (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has been elucidated through X-ray crystallography, revealing specific conformations and hydrogen bonding patterns. For instance, the crystal structure analysis of cyclic imide and open-chain amide carboxylic acid derivatives from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with 4-chloroaniline showed that molecules form hydrogen-bonded cyclic carboxylic acid dimers, extending into a layered structure through amide-group associations (Smith & Wermuth, 2012).
Chemical Reactions and Properties
The chemical behavior of cyclohexane carboxylic acid derivatives encompasses a range of reactions, including esterification and cyclization. For example, the esterification kinetics of 4-cyclohexene-1 carboxylic acids with halohydrins have been studied, providing insight into the reaction rates and activation energies, which are influenced by the steric constants of the substituents (Kerimov et al., 1992).
Aplicaciones Científicas De Investigación
“2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a type of carboxylic acid, which are versatile organic compounds with various applications in different areas . Here are some potential applications:
-
Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
-
Pharmaceutical Development : As a versatile material, “2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” offers potential applications in pharmaceutical development.
-
Catalysis : This compound can also be used in catalysis, which involves the increase in the rate of a chemical reaction due to the participation of a substance.
“2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a type of carboxylic acid, which are versatile organic compounds with various applications in different areas . Here are some potential applications:
-
Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
-
Pharmaceutical Development : As a versatile material, “2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” offers potential applications in pharmaceutical development.
-
Catalysis : This compound can also be used in catalysis, which involves the increase in the rate of a chemical reaction due to the participation of a substance.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPECYEYBATAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304085 | |
| Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
CAS RN |
101937-67-1 | |
| Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





